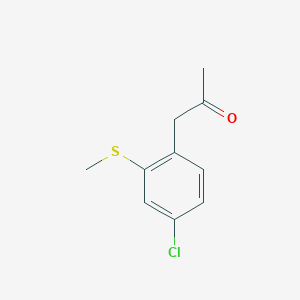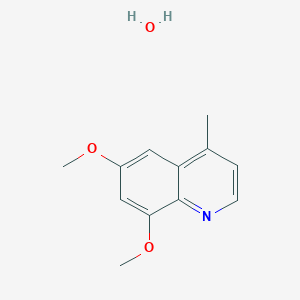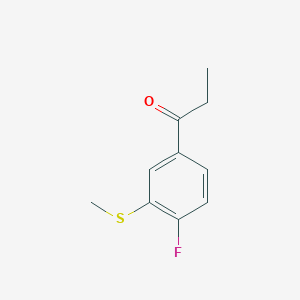
3-Cyclopropyl-2-fluoro-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-2-fluoro-3-oxopropanenitrile is an organic compound with the molecular formula C6H6FNO. It is characterized by the presence of a cyclopropyl group, a fluorine atom, and a nitrile group attached to a propanenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-fluoro-3-oxopropanenitrile can be achieved through several methods:
Cyclopropylation and Fluorination: Starting with a suitable cyclopropyl precursor, the compound can be synthesized by introducing a fluorine atom through electrophilic fluorination
Nitrile Formation:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
化学反応の分析
Types of Reactions
3-Cyclopropyl-2-fluoro-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Cyclopropyl-2-fluoro-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Cyclopropyl-2-fluoro-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence biochemical pathways related to its structural features, such as those involving nitrile or fluorine-containing compounds.
類似化合物との比較
Similar Compounds
3-Cyclopropyl-3-oxopropanenitrile: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluoro-3-oxopropanenitrile: Lacks the cyclopropyl group, affecting its steric and electronic characteristics.
特性
分子式 |
C6H6FNO |
|---|---|
分子量 |
127.12 g/mol |
IUPAC名 |
3-cyclopropyl-2-fluoro-3-oxopropanenitrile |
InChI |
InChI=1S/C6H6FNO/c7-5(3-8)6(9)4-1-2-4/h4-5H,1-2H2 |
InChIキー |
RDPGWWCYHWSPKM-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)C(C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



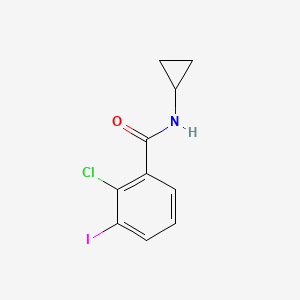
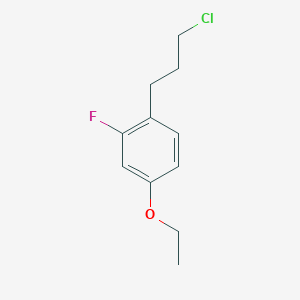

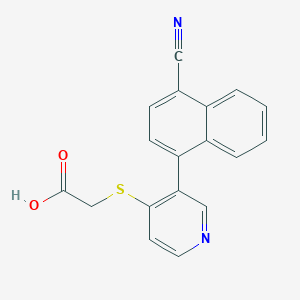
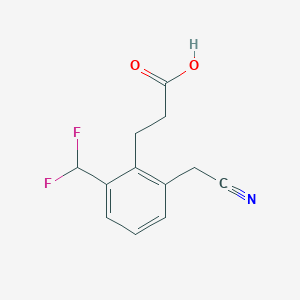

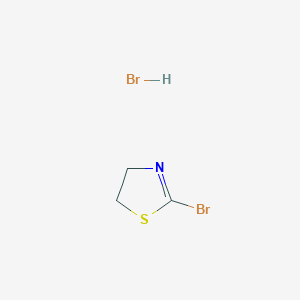


![Rel-(3AR,7AS)-5-(((9H-fluoren-9-YL)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid](/img/structure/B14041279.png)
